molecular formula C83H155N3O16 B10855983 Lipid AX4

Lipid AX4

Cat. No.: B10855983
M. Wt: 1451.1 g/mol
InChI Key: ZURFHHPIXJDDLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lipid AX4 is synthesized through a series of chemical reactions involving the formation of ester bonds. The synthesis typically involves the reaction of a core molecule with fatty acid derivatives to introduce the branched ester tails. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The industrial production methods are designed to be scalable and cost-effective, making this compound accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

Lipid AX4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Lipid AX4 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Employed in the delivery of genetic material, such as mRNA, for gene therapy and vaccine development.

    Medicine: Utilized in the formulation of lipid nanoparticles for targeted drug delivery.

    Industry: Applied in the development of biodegradable materials and coatings

Mechanism of Action

Lipid AX4 exerts its effects through the formation of lipid nanoparticles that encapsulate therapeutic agents, such as mRNA. These nanoparticles facilitate the delivery of the encapsulated agents to target cells, where they are released and exert their biological effects. The molecular targets and pathways involved include the endosomal escape and intracellular trafficking of the encapsulated agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lipid AX4

This compound is unique due to its rapid elimination from the body and its ability to form stable lipid nanoparticles with high delivery efficiency. Compared to MC3-based and DSPC-based lipid nanoparticles, this compound demonstrates superior performance in terms of stability, safety, and efficacy .

Properties

Molecular Formula

C83H155N3O16

Molecular Weight

1451.1 g/mol

IUPAC Name

4-[3-[3-[3-[bis[3-[4-(2-butyloctanoyloxy)butoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[4-(2-butyloctanoyloxy)butoxy]-3-oxopropyl]amino]propanoyloxy]butyl 2-butyloctanoate

InChI

InChI=1S/C83H155N3O16/c1-10-18-26-30-48-72(44-22-14-5)80(91)99-68-38-34-64-95-76(87)52-60-85(61-53-77(88)96-65-35-39-69-100-81(92)73(45-23-15-6)49-31-27-19-11-2)58-42-56-84(9)57-43-59-86(62-54-78(89)97-66-36-40-70-101-82(93)74(46-24-16-7)50-32-28-20-12-3)63-55-79(90)98-67-37-41-71-102-83(94)75(47-25-17-8)51-33-29-21-13-4/h72-75H,10-71H2,1-9H3

InChI Key

ZURFHHPIXJDDLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)C(=O)OCCCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC

Origin of Product

United States

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